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Compound of Interest

Compound Name: (+/-)-Myristoylcarnitine chloride

CAS No.: 14919-38-1

Cat. No.: B077716 Get Quote

Executive Summary
(+/-)-Myristoylcarnitine chloride (C14-carnitine) is a synthetic long-chain acylcarnitine often

utilized as a mitochondrial probe, surfactant, or metabolic standard. While the L-isomer is a

physiological intermediate in fatty acid oxidation (FAO), the racemic mixture (+/-) presents a

complex toxicological profile.

This guide dissects the off-target effects of this compound, which arise from two distinct

physical realities: stereochemical antagonism (the D-isomer acting as an antimetabolite) and

amphiphilic toxicity (micellar disruption of lipid bilayers). Researchers must distinguish between

specific metabolic modulation and non-specific membrane perturbation to generate

reproducible data.

Section 1: Chemical Identity & Physical Properties
Understanding the "switch" between utility and toxicity requires precise knowledge of the

compound's physical behavior in solution.

Compound: (+/-)-Myristoylcarnitine Chloride

Nature: Zwitterionic surfactant (cationic at physiological pH due to quaternary amine).
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Stereochemistry: Racemic mixture (50% L-isomer, 50% D-isomer).

Critical Micelle Concentration (CMC): Estimated at 40–80 µM in physiological saline.

Note: This is the "Danger Zone." Below the CMC, the molecule exists as monomers.

Above the CMC, it forms micelles that can solubilize membrane proteins and lyse cells.

The "Dual-Threat" Mechanism
The following diagram illustrates the two primary modes of off-target action: stereochemical

inhibition by the D-isomer and biophysical disruption by the surfactant tail.
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Caption: Dual mechanisms of toxicity: D-isomer mediated metabolic inhibition (left) vs.

concentration-dependent biophysical membrane disruption (right).

Section 2: Primary Off-Target Mechanisms
Stereochemical Toxicity (The D-Isomer Trap)
The presence of the D-isomer (also known as (+)-myristoylcarnitine) is a major confounding

factor. Unlike the L-isomer, the D-isomer is not efficiently metabolized by Carnitine

Palmitoyltransferase (CPT) enzymes but retains high affinity for carnitine transporters.

Mechanism: Competitive inhibition of the OCTN2 transporter.[1][2]

Consequence: The D-isomer blocks the reuptake of endogenous L-carnitine in renal and

cardiac cells, leading to a secondary carnitine deficiency. In metabolic assays, this mimics a

"blockage" of FAO that is actually an artifact of transport inhibition, not enzymatic regulation.

Validation: Effects observed with the racemate must be cross-referenced against pure L-

myristoylcarnitine to rule out D-isomer interference.

Membrane Perturbation (The Detergent Effect)
As a single-chain amphiphile, myristoylcarnitine acts as a detergent.

Mechanism: At concentrations approaching the CMC (~40-80 µM), monomers insert into the

lipid bilayer, increasing membrane curvature and fluidity. At >CMC, mixed micelles form,

extracting lipids and proteins from the membrane.

Consequence: Non-specific leakage of cytosolic contents (LDH), loss of mitochondrial

membrane potential (

), and hemolysis.

Red Flag: If your "bioactivity" curve is remarkably steep (Hill slope > 5) and occurs only

above 50 µM, you are likely observing cell lysis, not signaling.

Electrophysiological Interference (Arrhythmia Risk)
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Long-chain acylcarnitines are known to modulate cardiac ion channels, a phenomenon termed

"acylcarnitine arrhythmogenesis."

Targets:

hERG (Kv11.1): Direct blockade or alteration of gating kinetics due to membrane

deformation.

L-type Calcium Channels (Cav1.2): Increased open probability leading to cytosolic calcium

overload.

Consequence: In isolated cardiomyocytes or patch-clamp assays, this can manifest as Early

Afterdepolarizations (EADs) or Action Potential Duration (APD) prolongation. This is a critical

off-target liability for drug safety screening.

Pro-inflammatory Signaling (Sterile Inflammation)
Acylcarnitines can activate stress pathways independent of classic receptor binding.

Mechanism: Activation of JNK, ERK, and p38 MAPK pathways.[3] This is often driven by

intracellular calcium spikes (from the ion channel effects described above) or direct lipid

stress.

Consequence: Induction of IL-6 and COX-2 expression. In immunological studies, this can

be mistaken for specific TLR activation.

Section 3: Experimental Protocols for Validation
To ensure data integrity, every study using (+/-)-myristoylcarnitine chloride must include

specific controls to rule out these off-target effects.

Protocol A: Hemolysis Assay (Toxicity Baseline)
Purpose: To define the "safe" concentration window where membrane integrity is preserved.

Preparation: Wash human or sheep RBCs 3x in PBS. Resuspend to 2% hematocrit.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://journals.physiology.org/doi/full/10.1152/ajpendo.00602.2014
https://www.benchchem.com/product/b077716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing: Prepare a dilution series of (+/-)-myristoylcarnitine chloride (1 µM to 500 µM) in

PBS.

Incubation: Incubate RBCs with compound for 1 hour at 37°C.

Quantification: Centrifuge at 1000 x g for 5 min. Measure absorbance of the supernatant at

540 nm (hemoglobin release).

Control: 1% Triton X-100 (100% lysis) and Vehicle (0% lysis).

Threshold: Any concentration yielding >5% hemolysis is invalid for physiological assays.

Protocol B: CMC Determination (Biophysical Boundary)
Purpose: To verify the aggregation state of the compound in your specific buffer.

Probe: Use ANS (8-anilinonaphthalene-1-sulfonate), a fluorescent probe that glows when

bound to hydrophobic pockets (micelles).

Setup: Mix 5 µM ANS with increasing concentrations of myristoylcarnitine (0–200 µM).

Measurement: Excite at 370 nm, measure emission at 470 nm.

Analysis: Plot Fluorescence vs. Concentration. The inflection point (break point) is the CMC.

Rule: All cell-based signaling assays should be performed at <0.5x CMC to avoid artifacts.

Protocol C: Stereochemical Control
Purpose: To confirm if the effect is driven by the biologically active L-isomer or the toxic D-

isomer.

Design: Run the key assay (e.g., FAO flux or cell viability) with three arms:

Arm 1: (+/-)-Myristoylcarnitine (Racemate).

Arm 2: Pure L-Myristoylcarnitine.

Arm 3: Pure D-Carnitine (molar equivalent control).
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Interpretation:

If Arm 1 toxicity >> Arm 2, the effect is likely D-isomer mediated (OCTN2 inhibition).

If Arm 1 toxicity ≈ Arm 2, the effect is likely biophysical (detergent effect).

Section 4: Experimental Workflow Diagram
Use this decision tree to validate "hits" involving myristoylcarnitine.

Observed Effect with
(+/-)-Myristoylcarnitine

Is Concentration > 25 µM?

Perform Hemolysis / LDH Assay

>5% Lysis?

Artifact: Membrane Disruption
(Reduce Conc.)

Yes

Compare vs. Pure L-Isomer

No

Is Racemate More Toxic?

Off-Target: D-Isomer Inhibition
of OCTN2

Yes

Valid Physiological Effect

No

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Step-by-step validation workflow to distinguish specific bioactivity from off-target

toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Characterizing and Mitigating Off-
Target Effects of (+/-)-Myristoylcarnitine Chloride]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b077716#potential-off-target-effects-of-
myristoylcarnitine-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b077716#potential-off-target-effects-of-myristoylcarnitine-chloride
https://www.benchchem.com/product/b077716#potential-off-target-effects-of-myristoylcarnitine-chloride
https://www.benchchem.com/product/b077716#potential-off-target-effects-of-myristoylcarnitine-chloride
https://www.benchchem.com/product/b077716#potential-off-target-effects-of-myristoylcarnitine-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

